2,6-Dimethoxyisonicotinaldehyde
Overview
Description
2,6-Dimethoxyisonicotinaldehyde (DMIN) is an organic compound with the molecular formula C8H8O3. It is a colorless liquid that is soluble in water, ethanol, and diethyl ether. DMIN has a wide range of applications in organic synthesis, biochemistry, and medicine. It has been used in the synthesis of pharmaceuticals, agricultural chemicals, and other compounds. DMIN is also used in the production of fragrances and flavorings.
Scientific Research Applications
Antioxidant Synthesis
2,6-Dimethoxyphenol, closely related to 2,6-Dimethoxyisonicotinaldehyde, has been utilized in the enzymatic synthesis of dimers with high antioxidant capacity. Laccase-mediated oxidation of 2,6-Dimethoxyphenol results in compounds with superior antioxidant properties, useful as bioactive compounds (Adelakun et al., 2012).
Catalysis in Organic Synthesis
In organic synthesis, 2,6-Dimethoxyphenol derivatives are involved in the catalytic oxidation of various substrates. For instance, different microbial blue multicopper proteins have been studied for their oxidase activity using 2,6-Dimethoxyphenol as a substrate, facilitating the study of multiple functions in microorganisms (Solano et al., 2001).
Improvement in Pharmaceutical Synthesis
2,6-Dimethoxyphenol derivatives have been explored in pharmaceutical synthesis. For example, improved synthesis methods under ultrasound irradiation using aryl aldehyde and 1,3-diketone catalyzed by ZnCl(2) have been developed, demonstrating significant advantages like shorter reaction times and higher yield of products (Ni et al., 2010).
Inhibitory and Antimicrobial Properties
Compounds related to 2,6-Dimethoxyisonicotinaldehyde have been assessed for their antibacterial activity and potential application in pharmaceutical systems. Studies have focused on understanding the mechanisms of action and effectiveness of these compounds in inhibiting bacterial growth (Woolfson, 1977).
Enhancing Yield in Fermentation Processes
Studies have been conducted on enhancing the yield of anti-tumor substances like 2,6-dimethoxy-ρ-benzoquinone from fermented wheat germ using ultrasound and nanoparticles. This research demonstrates the potential of combining traditional methods with modern technology to improve the efficiency of fermentation processes (Zheng et al., 2019).
Electrochemical Applications
Investigations into the electrooxidation of dimethoxymethane, a derivative of 2,6-Dimethoxyisonicotinaldehyde, have been conducted, revealing insights into the reactions occurring on platinum electrodes in acidic solutions. This research has implications for understanding and improving electrochemical processes (Miki et al., 2004).
ConclusionThe research applications of 2,6-Dimethoxyisonicotinaldehyde and its derivatives span various fields, including antioxidant synthesis, catalysis in organic synthesis, pharmaceutical synthesis, antimicrobial activity, fermentation
Scientific Research Applications of 2,6-Dimethoxyisonicotinaldehyde
Antioxidant Synthesis
2,6-Dimethoxyphenol, closely related to 2,6-Dimethoxyisonicotinaldehyde, has been utilized in the enzymatic synthesis of dimers with high antioxidant capacity. Laccase-mediated oxidation of 2,6-Dimethoxyphenol results in compounds with superior antioxidant properties, useful as bioactive compounds (Adelakun et al., 2012).
Catalysis in Organic Synthesis
In organic synthesis, 2,6-Dimethoxyphenol derivatives are involved in the catalytic oxidation of various substrates. For instance, different microbial blue multicopper proteins have been studied for their oxidase activity using 2,6-Dimethoxyphenol as a substrate, facilitating the study of multiple functions in microorganisms (Solano et al., 2001).
Improvement in Pharmaceutical Synthesis
2,6-Dimethoxyphenol derivatives have been explored in pharmaceutical synthesis. For example, improved synthesis methods under ultrasound irradiation using aryl aldehyde and 1,3-diketone catalyzed by ZnCl(2) have been developed, demonstrating significant advantages like shorter reaction times and higher yield of products (Ni et al., 2010).
Inhibitory and Antimicrobial Properties
Compounds related to 2,6-Dimethoxyisonicotinaldehyde have been assessed for their antibacterial activity and potential application in pharmaceutical systems. Studies have focused on understanding the mechanisms of action and effectiveness of these compounds in inhibiting bacterial growth (Woolfson, 1977).
Enhancing Yield in Fermentation Processes
Studies have been conducted on enhancing the yield of anti-tumor substances like 2,6-dimethoxy-ρ-benzoquinone from fermented wheat germ using ultrasound and nanoparticles. This research demonstrates the potential of combining traditional methods with modern technology to improve the efficiency of fermentation processes (Zheng et al., 2019).
Electrochemical Applications
Investigations into the electrooxidation of dimethoxymethane, a derivative of 2,6-Dimethoxyisonicotinaldehyde, have been conducted, revealing insights into the reactions occurring on platinum electrodes in acidic solutions. This research has implications for understanding and improving electrochemical processes (Miki et al., 2004).
Safety And Hazards
The safety data sheet for 2,6-Dimethoxyisonicotinaldehyde provides information on its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .
Future Directions
properties
IUPAC Name |
2,6-dimethoxypyridine-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-7-3-6(5-10)4-8(9-7)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFYKYAJHFLXGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=N1)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376653 | |
Record name | 2,6-Dimethoxyisonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dimethoxyisonicotinaldehyde | |
CAS RN |
52606-01-6 | |
Record name | 2,6-Dimethoxyisonicotinaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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